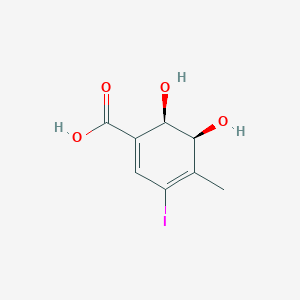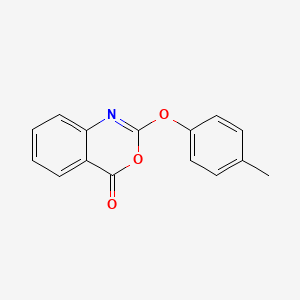
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the benzoxazinone core structure imparts unique chemical properties to these compounds, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with a carboxylic acid chloride to form an intermediate, which then undergoes cyclization in the presence of cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- often employs scalable and efficient synthetic routes. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its high yield, mild reaction conditions, and simplified workup procedures .
Analyse Des Réactions Chimiques
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions, particularly at the 2-position and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, pyridine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Applications De Recherche Scientifique
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
Quinazolinones: These compounds share a similar core structure and are known for their antimicrobial and enzyme inhibitory properties.
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-(4-methylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its biological activity and selectivity compared to other benzoxazinone derivatives .
Propriétés
Numéro CAS |
282526-60-7 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)18-15-16-13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3 |
Clé InChI |
MESLHBXGUKXXDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


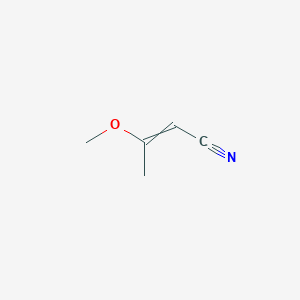
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
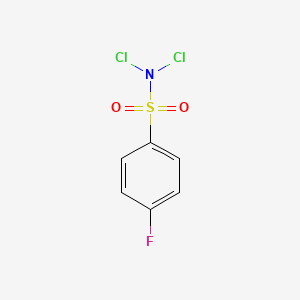

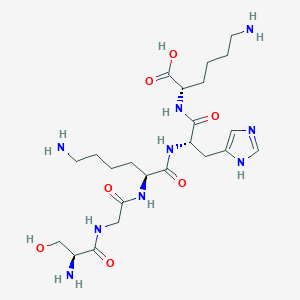
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
